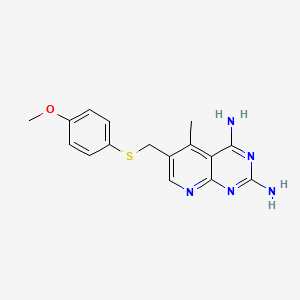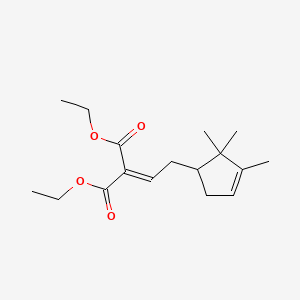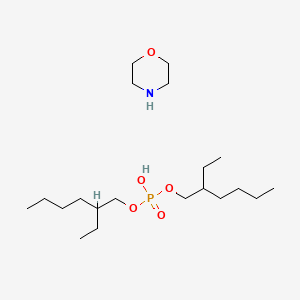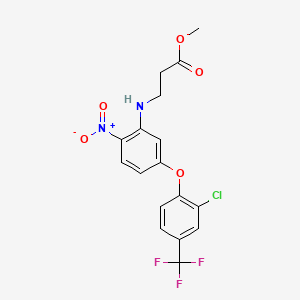
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenoxazin-5-ium core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: The amino groups are introduced through nucleophilic substitution reactions, where the cyanoethyl and ethylmethylamino groups are added.
Acetate formation: The final step involves the formation of the acetate salt, usually by reacting the phenoxazin-5-ium compound with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学研究应用
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent dye or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The exact pathways depend on the specific application, but common mechanisms include:
Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
DNA intercalation: The compound can insert itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium chloride
- 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium bromide
Uniqueness
Compared to similar compounds, 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has unique properties due to the presence of the acetate group. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it particularly useful in specific applications.
属性
CAS 编号 |
97952-44-8 |
|---|---|
分子式 |
C21H25N4O.C2H3O2 C23H28N4O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
[7-[2-cyanoethyl(ethyl)amino]-2-methylphenoxazin-3-ylidene]-ethyl-methylazanium;acetate |
InChI |
InChI=1S/C21H25N4O.C2H4O2/c1-5-24(4)19-14-21-18(12-15(19)3)23-17-9-8-16(13-20(17)26-21)25(6-2)11-7-10-22;1-2(3)4/h8-9,12-14H,5-7,11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
SEZXTGNGRLRIOJ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCC#N)C1=CC2=C(C=C1)N=C3C=C(C(=[N+](C)CC)C=C3O2)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


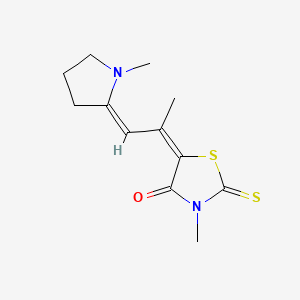
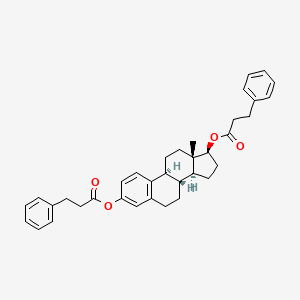
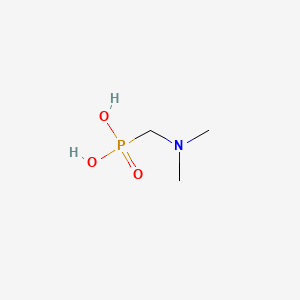

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

